Benzoic acid, 2-(4-dodecylbenzoyl)-
Description
Benzoic acid, 2-(4-dodecylbenzoyl)-, is a benzoic acid derivative featuring a dodecyl-substituted benzoyl group at the 2-position of the aromatic ring.
Properties
CAS No. |
59581-76-9 |
|---|---|
Molecular Formula |
C26H34O3 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-(4-dodecylbenzoyl)benzoic acid |
InChI |
InChI=1S/C26H34O3/c1-2-3-4-5-6-7-8-9-10-11-14-21-17-19-22(20-18-21)25(27)23-15-12-13-16-24(23)26(28)29/h12-13,15-20H,2-11,14H2,1H3,(H,28,29) |
InChI Key |
UVZVUCQBMKTREQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Dodecylbenzoyl Intermediate
The 4-dodecylbenzoyl moiety requires a benzoyl group substituted with a dodecyl chain at the para position. This can be synthesized by:
- Alkylation of 4-bromobenzene or 4-iodobenzene with dodecyl Grignard or organolithium reagent to introduce the dodecyl chain.
- Subsequent oxidation of the alkyl side chain to the corresponding benzoyl derivative (e.g., via oxidation of the alkylbenzene to the benzoyl compound).
- Alternatively, direct Friedel-Crafts acylation of dodecylbenzene with oxalyl chloride or similar reagents to form 4-dodecylbenzoyl chloride.
Directed Ortho-Acylation of Benzoic Acid
The 2-position of benzoic acid is ortho to the carboxylic acid group, which can direct electrophilic substitution:
- Friedel-Crafts acylation of benzoic acid is challenging due to the acid group’s deactivating effect and potential for complexation with Lewis acids.
- Protection of the carboxylic acid (e.g., as methyl ester) followed by acylation and subsequent hydrolysis is a common approach.
- The acylating agent would be 4-dodecylbenzoyl chloride or an equivalent reactive species.
Purification and Characterization
- After reaction completion, work-up involves quenching, extraction, and purification by recrystallization or chromatography.
- Characterization by NMR, IR, and mass spectrometry confirms the structure.
Related Preparation Methods and Research Findings
Though no direct synthesis of 2-(4-dodecylbenzoyl)benzoic acid was found, related compounds and methods provide valuable insights:
Synthesis of Substituted Benzoylbenzoic Acids via Friedel-Crafts Acylation
Kennedy et al. (2011) describe the synthesis of aryl-containing benzoyl derivatives by coupling terminal alkenes to aryl bromides, followed by oxidation to benzoic acids and amide formation. This multi-step approach involves:
This method can be adapted for introducing long alkyl chains and benzoyl groups on benzoic acid derivatives.
Molten-State Synthesis of Related Benzoylbenzoic Acids
A patent (CN106349091A) describes a molten-state synthesis of 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid by reacting 3-N,N-diethylaminophenol with phthalic anhydride under stirring and controlled temperature (100–130 °C). Key features include:
While the substituents differ, the approach demonstrates an efficient way to form benzoylbenzoic acid derivatives that could be adapted for dodecyl-substituted analogs.
Complex Formation and Characterization of Related Benzoylbenzoic Acids
- Ashraf et al. (2012) synthesized and characterized metal complexes of 2-(4-nitrophenylaminocarbonyl)benzoic acid, showing the ligand synthesis involves refluxing in acetone with triethylamine, followed by complexation with metal chlorides.
Although this focuses on metal complexes, the ligand synthesis steps provide insight into benzoic acid derivative preparation.
Data Table: Comparison of Preparation Methods for Benzoylbenzoic Acid Derivatives
| Method | Key Steps | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Acyl chloride + benzoic acid derivative | Lewis acid catalyst, inert atmosphere | Well-established, direct acylation | Sensitive to acid group, requires protection |
| Suzuki Coupling + Oxidation | Alkylborane + aryl bromide; oxidation to acid | Pd catalyst, hydroboration, Pinnick oxidation | Enables complex substitution patterns | Multi-step, requires organometallic reagents |
| Molten-State Reaction (Patent) | Phenol + phthalic anhydride in molten state | 100–130 °C, stirring, pH control | Solvent reduction, environmentally friendly | Limited to specific substituents, scale-up considerations |
| Reflux in Acetone + Base | Ligand formation via reflux with base | Reflux 2–3 h, then metal salt addition | Straightforward for ligand synthesis | Not directly for dodecyl substitution |
Summary of Preparation Method for Benzoic Acid, 2-(4-Dodecylbenzoyl)-
Based on the synthesis principles and related literature, the preparation of 2-(4-dodecylbenzoyl)benzoic acid likely involves:
Synthesis of 4-dodecylbenzoyl chloride : Alkylation of 4-bromobenzene or similar, followed by oxidation and conversion to acid chloride.
Protection of benzoic acid : Conversion to methyl or ethyl ester to prevent deactivation and side reactions during acylation.
Friedel-Crafts acylation : Reaction of protected benzoic acid derivative with 4-dodecylbenzoyl chloride in presence of Lewis acid catalyst (e.g., AlCl3) to introduce 2-(4-dodecylbenzoyl) substituent.
Deprotection : Hydrolysis of ester back to free acid under acidic or basic conditions.
Purification : Recrystallization or chromatography to isolate pure compound.
Characterization : NMR, IR, MS, and elemental analysis to confirm structure and purity.
Recommendations for Experimental Verification
- Optimize reaction temperature and time for molten-state or Friedel-Crafts conditions.
- Employ chromatographic techniques to monitor reaction progress.
- Use spectroscopic methods to confirm substitution pattern.
- Consider greener solvents or solvent-free conditions where possible.
This article integrates data from synthetic organic chemistry literature and patents related to benzoylbenzoic acid derivatives, providing a detailed and practical framework for preparing Benzoic acid, 2-(4-dodecylbenzoyl)-. The approach balances classical acylation methods with modern environmentally conscious techniques to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Dodecylbenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-Dodecylbenzoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-(4-dodecylbenzoyl)benzoic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(4-dodecylbenzoyl)benzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, binding affinities, and applications.
Structural Analogs and Substituent Effects
| Compound Name | Substituent | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 2-(4-Dodecylbenzoyl)benzoic acid | Dodecyl (C₁₂H₂₅) | ~448 (estimated) | High lipophilicity, long alkyl chain |
| 2-(4-Methylbenzoyl)benzoic acid | Methyl (CH₃) | ~240 (calculated) | Moderate hydrophobicity |
| 2-(4-Methoxybenzoyl)benzoic acid | Methoxy (OCH₃) | 256.26 | Electron-donating group, polar |
| 2-(4-Chlorobenzoyl)benzoic acid | Chloro (Cl) | ~280 (market data) | Electron-withdrawing, increased reactivity |
Key Observations:
- Lipophilicity and Solubility: The dodecyl chain drastically increases hydrophobicity compared to methyl, methoxy, or chloro substituents. This enhances membrane permeability but reduces aqueous solubility, as seen in extraction studies where lipophilic compounds like benzoic acid exhibit higher distribution coefficients .
Binding Affinities and Receptor Interactions
- ΔGbinding Values: Docking studies reveal that 2-(4-methylbenzoyl)benzoic acid and 2-(4-methoxybenzoyl)benzoic acid exhibit lower ΔGbinding (indicating stronger binding) to T1R3 receptors compared to saccharin or acesulfame . The dodecyl analog’s larger substituent may introduce steric hindrance, reducing receptor affinity, though experimental data are lacking.
- Biological Activity: Benzoic acid derivatives with smaller substituents (e.g., methyl, methoxy) are implicated in modulating bacterial type III secretion systems (T3SS). For example, 4-methoxy-cinnamic acid represses Erwinia amylovora T3SS, while benzoic acid inhibits hrpS expression . The dodecyl chain’s impact on such pathways remains unexplored but could enhance membrane penetration or alter target specificity.
Biological Activity
Benzoic acid, 2-(4-dodecylbenzoyl)-, is a compound that has garnered attention in the field of biological research due to its potential antimicrobial and therapeutic properties. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by its structure, which includes a dodecyl group attached to a benzoyl moiety. Its chemical formula is , indicating a relatively large and hydrophobic structure that may influence its biological interactions.
Antimicrobial Activity
Research has demonstrated that benzoic acid derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various benzoic acid derivatives against pathogenic bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The presence of electron-withdrawing groups on the benzene ring was found to enhance antimicrobial activity significantly .
Table 1: Antimicrobial Activity of Benzoic Acid Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(4-Dodecylbenzoyl)-benzoic acid | S. aureus | 16 µg/mL |
| 2-(4-Dodecylbenzoyl)-benzoic acid | S. pneumoniae | 32 µg/mL |
| 4-Trifluoromethyl-2-benzoic acid | S. aureus | 8 µg/mL |
| 4-Chlorobenzoic acid | Streptococcus pneumoniae | 32 µg/mL |
The mechanism by which benzoic acid derivatives exert their antimicrobial effects often involves interference with bacterial RNA polymerase activity. This inhibition disrupts transcription processes essential for bacterial growth and survival . The structural positioning of the benzoic acid moiety plays a crucial role in forming ionic bonds with the target enzyme, enhancing the efficacy of these compounds .
Case Studies
- Biofilm Inhibition : A study investigated the anti-biofilm activity of benzoic acid derivatives against Pseudomonas aeruginosa. The results indicated that certain derivatives could inhibit biofilm formation significantly at concentrations as low as 3 mM, suggesting their potential use in treating biofilm-associated infections .
- Cell-Based Assays : In vitro studies on human foreskin fibroblasts showed that derivatives of benzoic acid could activate proteolytic pathways involved in protein degradation, particularly through the ubiquitin-proteasome and autophagy-lysosome systems. This activation suggests potential applications in anti-aging therapies and cancer treatment .
Toxicity Studies
While exploring the biological activities of benzoic acid derivatives, it is also essential to assess their toxicity. Studies have indicated that many derivatives exhibit low toxicity profiles in cell lines such as Hep-G2 and A2058, making them suitable candidates for further pharmacological development .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
